

A Comparative Guide to McI-1 Inhibitors: AZD-5991 vs. S63845

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein in various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparative analysis of two potent and selective Mcl-1 inhibitors, **AZD-5991** and S63845, focusing on their preclinical efficacy, mechanism of action, and clinical development landscape.

At a Glance: Key Comparative Metrics



Feature	AZD-5991	S63845
Mechanism of Action	Selective BH3 mimetic, directly inhibiting McI-1	Selective BH3 mimetic, directly inhibiting McI-1
Binding Affinity (to human Mcl-1)	<1 nM (FRET)[1]; $K_i = 0.13-0.2$ nM[2][3]	Kd = 0.19 nM[4]
Selectivity	>10,000-fold for Mcl-1 over other Bcl-2 family members[1]. >5,000-fold over Bcl-2 and >8,000-fold over Bcl-xL[5][6].	Highly selective for Mcl-1 with no discernible binding to Bcl-2 or Bcl-xL[7].
Primary Indications (Preclinical)	Acute Myeloid Leukemia (AML), Multiple Myeloma (MM) [1][8][9]	Multiple Myeloma (MM), Lymphoma, Acute Myeloid Leukemia (AML)[10][11][12]
Clinical Development Status	Phase 1 trial terminated due to cardiac toxicity and limited efficacy[5][13][14][15][16].	Preclinical; a second- generation compound (S64315/MIK665) advanced to clinical trials.

Preclinical Efficacy: A Head-to-Head Look

Both **AZD-5991** and S63845 have demonstrated potent anti-tumor activity in preclinical models of hematological malignancies. While direct comparative studies are limited, the available data allows for an assessment of their individual performance.

In Vitro Efficacy: Potent Induction of Apoptosis

Both compounds induce apoptosis in McI-1-dependent cancer cell lines at low nanomolar concentrations.

Table 1: In Vitro Efficacy of AZD-5991 in Hematological Cancer Cell Lines



Cell Line	Cancer Type	Efficacy Metric	Value
MOLP-8	Multiple Myeloma	Caspase EC₅₀ (6h)	33 nM[1]
MV4-11	Acute Myeloid Leukemia	Caspase EC50 (6h)	24 nM[1]
OCI-AML3	Acute Myeloid Leukemia	IC₅₀ (96h)	420 nM[17]
U937	Acute Myeloid Leukemia	IC₅₀ (96h)	9.2 μM[17]
KG1a	Acute Myeloid Leukemia	IC₅₀ (96h)	14.9 μM[17]

Table 2: In Vitro Efficacy of S63845 in Hematological Cancer Cell Lines

Cell Line	Cancer Type	Efficacy Metric	Value
Multiple Myeloma Cell Lines (sensitive)	Multiple Myeloma	IC50	< 0.1 µM[18]
AML Cell Lines	Acute Myeloid Leukemia	IC50	4-233 nM[18]
Eμ-Myc Lymphoma Cell Lines	Lymphoma	IC50	161-282 nM[19]
MOLT-3	T-cell Acute Lymphoblastic Leukemia	IC50	~10 nM[20]
RPMI-8402	T-cell Acute Lymphoblastic Leukemia	IC50	~10 nM[20]

In Vivo Efficacy: Tumor Regression in Xenograft Models

In vivo studies have corroborated the potent anti-tumor effects of both inhibitors.



AZD-5991:

- In a Multiple Myeloma (MOLP-8) xenograft model, a single intravenous dose of 100 mg/kg resulted in complete tumor regression[8].
- In an Acute Myeloid Leukemia (MV4-11) xenograft model, a single intravenous dose of 100 mg/kg led to complete tumor regression in all treated mice[8].

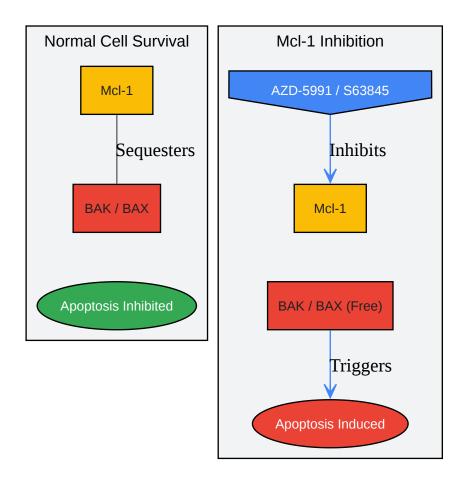
S63845:

- In a Multiple Myeloma xenograft model, treatment with 25 mg/kg of S63845 resulted in complete tumor regression in 7 out of 8 mice[18].
- In an Acute Myeloid Leukemia xenograft model, treatment with 25 mg/kg of S63845 led to complete remission in 6 out of 8 mice[18].

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

Both **AZD-5991** and S63845 are BH3 mimetics that selectively bind to the BH3-binding groove of the anti-apoptotic protein Mcl-1. This action prevents Mcl-1 from sequestering the proapoptotic proteins BAK and BAX. Once liberated, BAK and BAX oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.





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Caption: Mechanism of Mcl-1 inhibition by AZD-5991 and S63845.

Experimental Protocols Apoptosis Assay via Annexin V Staining and Flow Cytometry

This protocol is a standard method for quantifying apoptosis induced by Mcl-1 inhibitors.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer

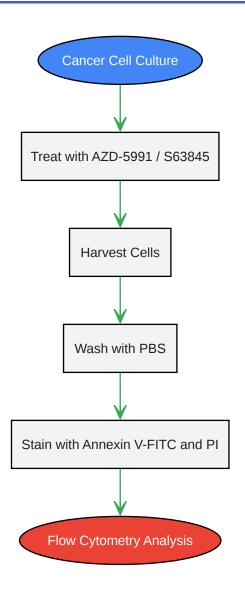


Flow Cytometer

Procedure:

- Cell Treatment: Culture cancer cells and treat with varying concentrations of AZD-5991 or S63845 for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
- Cell Harvesting: Gently harvest both adherent and suspension cells.
- Washing: Wash cells with cold PBS.
- Resuspension: Resuspend cells in 1X Binding Buffer.
- Staining: Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.





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Caption: Workflow for assessing apoptosis by flow cytometry.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of Mcl-1 inhibitors.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Human cancer cell line (e.g., MOLP-8, MV4-11)
- AZD-5991 or S63845 formulation for injection

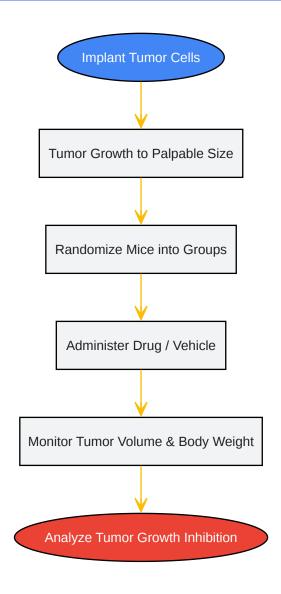


Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration: Administer AZD-5991 or S63845 (e.g., intravenously) according to the planned dosing schedule. The control group receives a vehicle.
- Monitoring: Monitor tumor volume and mouse body weight regularly.
- Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
- Data Analysis: Compare tumor growth inhibition between the treated and control groups.





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Caption: Workflow for an in vivo tumor xenograft efficacy study.

Clinical Development and Safety Profile

The clinical development trajectories of **AZD-5991** and S63845 diverge significantly, primarily due to safety concerns.

AZD-5991: A Phase 1 clinical trial of **AZD-5991** in patients with relapsed/refractory hematologic malignancies was terminated. The primary reasons for discontinuation were a high incidence of asymptomatic elevations in cardiac troponins, indicating potential cardiotoxicity, and limited overall clinical activity.[5][13][14][15][16] The most common adverse events reported were diarrhea, nausea, and vomiting.[5][14][15][16]



S63845: S63845 itself did not enter clinical trials. Instead, a second-generation McI-1 inhibitor, S64315 (MIK665), was advanced into clinical development. This highlights a strategy of optimizing lead compounds to potentially mitigate off-target effects or improve therapeutic index.

The cardiotoxicity observed with Mcl-1 inhibitors is a significant concern and is thought to be a class-wide effect. Mcl-1 plays a crucial role in cardiomyocyte survival and mitochondrial function, and its inhibition can lead to cardiac dysfunction.[21][22][23][24][25]

Conclusion

Both **AZD-5991** and S63845 are highly potent and selective Mcl-1 inhibitors with robust preclinical anti-tumor activity in hematological malignancies. Their primary mechanism of action involves the direct inhibition of Mcl-1, leading to the induction of the intrinsic apoptotic pathway. However, the clinical development of Mcl-1 inhibitors has been challenging, as exemplified by the termination of the **AZD-5991** trial due to cardiotoxicity. The progression of a second-generation compound from the S63845 program suggests that medicinal chemistry efforts are focused on improving the safety profile of this class of drugs. For researchers and drug developers, the comparative data presented here underscores the therapeutic potential of Mcl-1 inhibition while highlighting the critical need to address the associated cardiotoxicity for successful clinical translation.

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To cite this document: BenchChem. [A Comparative Guide to McI-1 Inhibitors: AZD-5991 vs. S63845]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605770#azd-5991-and-s63845-comparative-efficacy]

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